molecular formula C8H7NO4 B1191803 MNBA (4-methyl-3-nitro-benzoic acid)

MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No. B1191803
M. Wt: 181.14548
InChI Key:
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Patent
US08357717B2

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1>>[CH3:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]=1[N+:6]([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° C.
ADDITION
Type
ADDITION
Details
the nitrating acid was added
WAIT
Type
WAIT
Details
over a period of 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at 10-20° C
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08357717B2

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1>>[CH3:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]=1[N+:6]([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° C.
ADDITION
Type
ADDITION
Details
the nitrating acid was added
WAIT
Type
WAIT
Details
over a period of 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at 10-20° C
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.